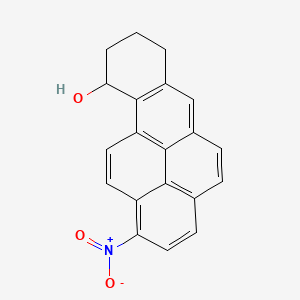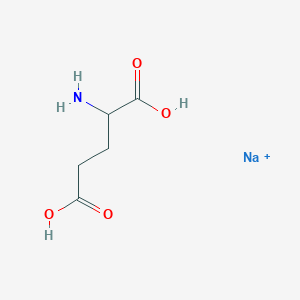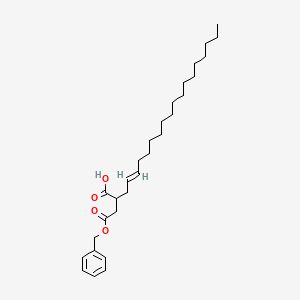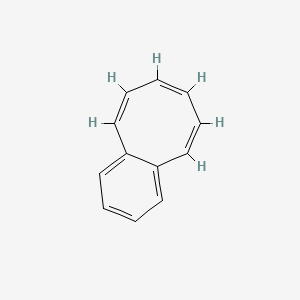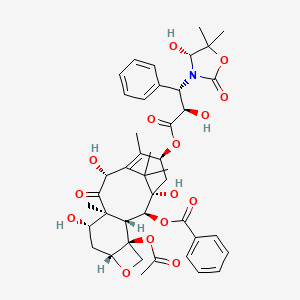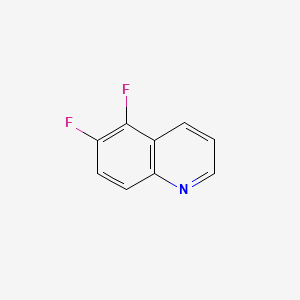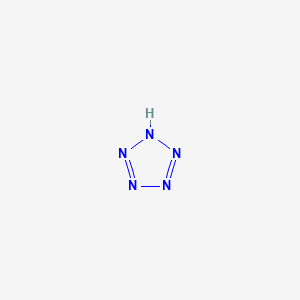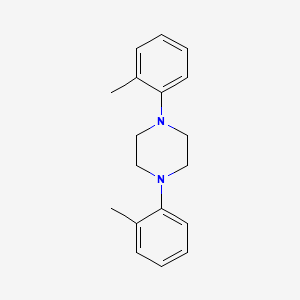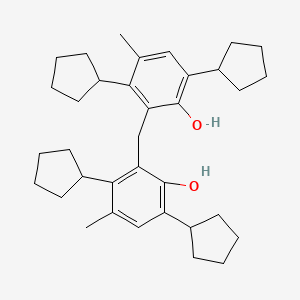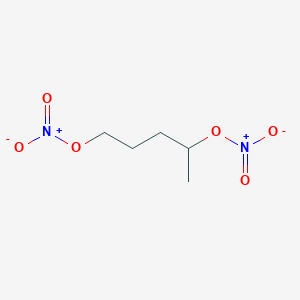
Barium isoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium isoundecanoate is a chemical compound that belongs to the class of barium salts of carboxylic acids It is formed by the reaction of barium with isoundecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium isoundecanoate can be synthesized through a reaction between barium hydroxide and isoundecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with isoundecanoic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting barium carbonate with isoundecanoic acid. The reaction is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through filtration and drying processes to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Barium isoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other by-products.
Reduction: Under certain conditions, it can be reduced to form barium metal and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and isoundecanoic acid.
Substitution: Halogenated barium compounds and substituted isoundecanoates.
Wissenschaftliche Forschungsanwendungen
Barium isoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: It is explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of barium isoundecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, affecting their function. In chemical reactions, it acts as a source of barium ions, which can participate in various reactions and form different products.
Vergleich Mit ähnlichen Verbindungen
- Barium acetate
- Barium carbonate
- Barium sulfate
Comparison:
- Barium acetate: Similar in being a barium salt of a carboxylic acid, but differs in the type of acid used.
- Barium carbonate: Used in similar applications but has different chemical properties and reactivity.
- Barium sulfate: Commonly used as a contrast agent in medical imaging, but has different solubility and chemical behavior.
Uniqueness: Barium isoundecanoate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93965-28-7 |
|---|---|
Molekularformel |
C22H42BaO4 |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
barium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ba/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
RUXYEBCVELCYRK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


